![molecular formula C9H11N3S2 B13805258 N-(2-Cyanoethyl)-N-[(thiophen-2-yl)methyl]thiourea CAS No. 868591-22-4](/img/structure/B13805258.png)
N-(2-Cyanoethyl)-N-[(thiophen-2-yl)methyl]thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thiourea,N-(2-cyanoethyl)-N-(2-thienylmethyl)- is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including chemistry, biology, and industry. This compound, in particular, features a cyanoethyl group and a thienylmethyl group attached to the nitrogen atoms of the thiourea moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Thiourea,N-(2-cyanoethyl)-N-(2-thienylmethyl)- typically involves the reaction of thiourea with 2-cyanoethyl chloride and 2-thienylmethyl chloride. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Thiourea,N-(2-cyanoethyl)-N-(2-thienylmethyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The thienylmethyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
Thiourea,N-(2-cyanoethyl)-N-(2-thienylmethyl)- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may explore its use as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the production of polymers, dyes, and other industrial chemicals.
Wirkmechanismus
The mechanism by which Thiourea,N-(2-cyanoethyl)-N-(2-thienylmethyl)- exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyanoethyl and thienylmethyl groups can influence the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiourea: The parent compound, which lacks the cyanoethyl and thienylmethyl groups.
N-Methylthiourea: A derivative with a methyl group attached to the nitrogen atom.
N-Phenylthiourea: A derivative with a phenyl group attached to the nitrogen atom.
Uniqueness
Thiourea,N-(2-cyanoethyl)-N-(2-thienylmethyl)- is unique due to the presence of both the cyanoethyl and thienylmethyl groups, which can impart distinct chemical and biological properties compared to other thiourea derivatives.
Eigenschaften
CAS-Nummer |
868591-22-4 |
|---|---|
Molekularformel |
C9H11N3S2 |
Molekulargewicht |
225.3 g/mol |
IUPAC-Name |
1-(2-cyanoethyl)-1-(thiophen-2-ylmethyl)thiourea |
InChI |
InChI=1S/C9H11N3S2/c10-4-2-5-12(9(11)13)7-8-3-1-6-14-8/h1,3,6H,2,5,7H2,(H2,11,13) |
InChI-Schlüssel |
GNVZACZRPMWNQI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CSC(=C1)CN(CCC#N)C(=S)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


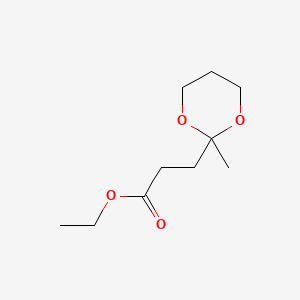
![7,8-Dimethyl[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B13805178.png)
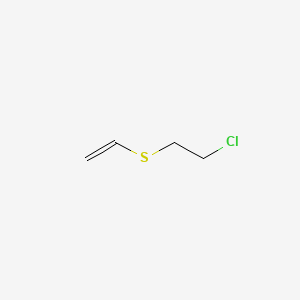
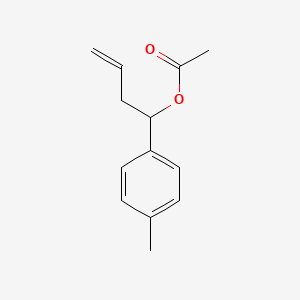
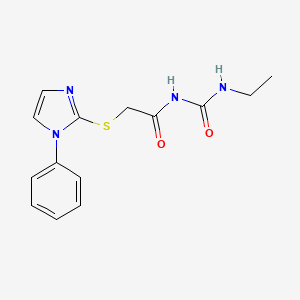
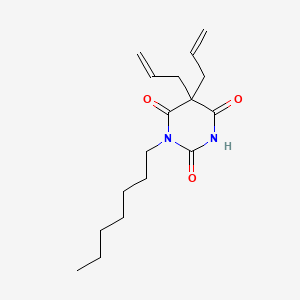
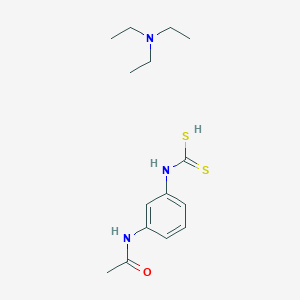
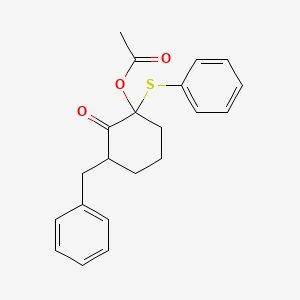
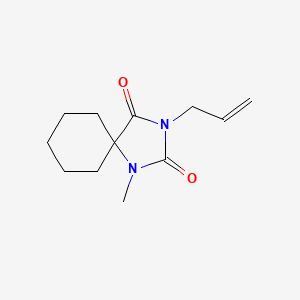
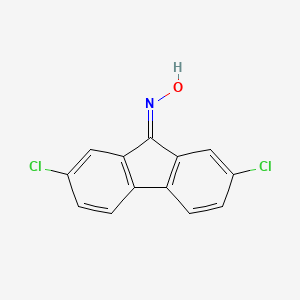
![(8R,9S,13S,14S,17S)-13-methyl-2-(trideuteriomethoxy)-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B13805220.png)

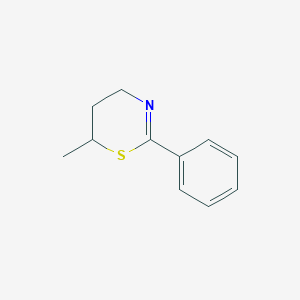
![Hexadecahydroindeno[2,1-a]indene](/img/structure/B13805255.png)
